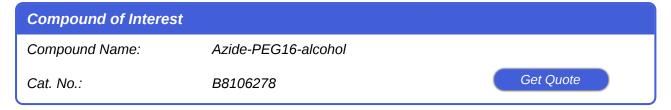


An In-depth Technical Guide to Azide-PEG16alcohol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Azide-PEG16-alcohol**, a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of novel therapeutics. This document details its physicochemical properties, provides in-depth experimental protocols for its application, and illustrates key reaction workflows.

Core Properties of Azide-PEG16-alcohol

Azide-PEG16-alcohol is a polyethylene glycol (PEG) derivative featuring a terminal azide group (-N₃) and a terminal hydroxyl group (-OH). The 16-unit PEG chain imparts hydrophilicity, enhancing the solubility of conjugated molecules in aqueous environments. This property is particularly advantageous in biological applications, as it can reduce aggregation and improve the pharmacokinetic profile of therapeutic molecules.

The azide and hydroxyl groups offer orthogonal reactivity, allowing for sequential or selective conjugation of different molecules. The azide group is a key component in "click chemistry," most notably in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1][2] These reactions are highly efficient, specific, and biocompatible, making them ideal for conjugating molecules in complex biological systems. The terminal hydroxyl group can be further functionalized or used for attachment to various substrates.[1][2]

Quantitative Data Summary



Property	Value	Reference(s)
Molecular Formula	C32H65N3O16	[1]
Molecular Weight	747.88 g/mol	
Purity	>95%	-
Physical State	Solid or oil	-
Solubility	Soluble in water and most organic solvents	-
Storage Conditions	-20°C, protected from moisture	-

Key Applications and Experimental Workflows

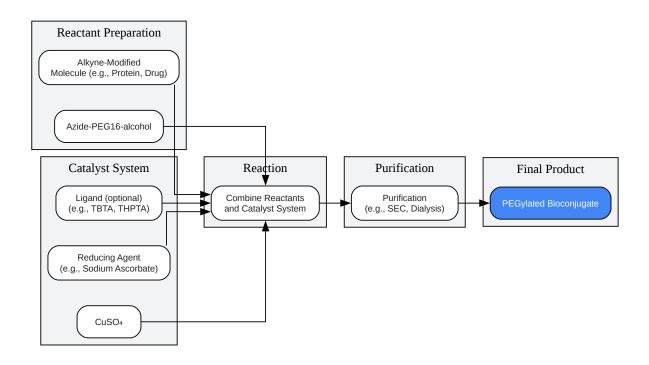
Azide-PEG16-alcohol is a cornerstone reagent in several advanced biochemical and pharmaceutical applications. Its utility stems from the bioorthogonal nature of the azide group, which allows for precise chemical modifications in complex biological environments.

Bioconjugation via Click Chemistry

The primary application of **Azide-PEG16-alcohol** is in bioconjugation through "click chemistry." This involves the reaction of the azide group with an alkyne-functionalized molecule to form a stable triazole linkage.

The CuAAC reaction is a highly efficient and widely used bioconjugation method. It involves the use of a copper(I) catalyst to promote the cycloaddition of the azide group of **Azide-PEG16-alcohol** and a terminal alkyne on a target molecule.



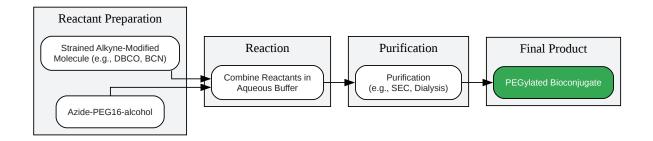


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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

SPAAC is a copper-free click chemistry variant that is particularly useful for applications in living cells where copper toxicity is a concern. This reaction utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group of **Azide-PEG16-alcohol**.



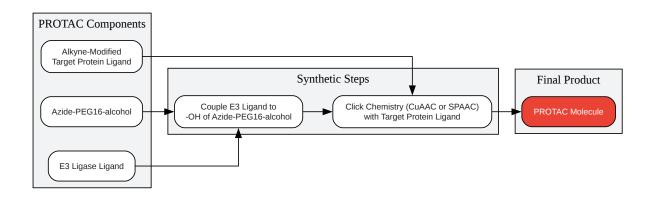


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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. **Azide-PEG16-alcohol** is an ideal linker for PROTAC synthesis, connecting the target protein ligand and the E3 ligase ligand. The PEG chain enhances the solubility and cell permeability of the PROTAC.



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PROTAC Synthesis Workflow using Azide-PEG16-alcohol.



Detailed Experimental Protocols

The following are generalized protocols for the use of **Azide-PEG16-alcohol** in common bioconjugation reactions. Optimization may be required for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

- Azide-PEG16-alcohol
- Alkyne-modified biomolecule (e.g., protein, peptide, or nucleic acid)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
- Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Degassed water

Procedure:

- Reactant Preparation:
 - Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
 - Prepare a stock solution of **Azide-PEG16-alcohol** (e.g., 10 mM in DMSO or water).
 - Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and TBTA/THPTA (e.g., 50 mM in DMSO/water).
- Reaction Setup:



- In a microcentrifuge tube, combine the alkyne-modified biomolecule solution and a 10- to
 50-fold molar excess of the Azide-PEG16-alcohol stock solution.
- Add the TBTA/THPTA solution to a final concentration of 1 mM.
- Add the CuSO₄ solution to a final concentration of 0.1-1 mM.
- Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction can also be performed at 4°C overnight.
- Purification:
 - Remove the excess reagents and byproducts by a suitable purification method, such as size-exclusion chromatography (SEC), dialysis, or precipitation.
- Analysis:
 - Confirm the successful conjugation by techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

- Azide-PEG16-alcohol
- Strained alkyne-modified biomolecule (e.g., DBCO- or BCN-functionalized)
- Reaction buffer (e.g., PBS, pH 7.4)

Procedure:



- Reactant Preparation:
 - Dissolve the strained alkyne-modified biomolecule in the reaction buffer to a desired concentration.
 - Prepare a stock solution of Azide-PEG16-alcohol (e.g., 10 mM in DMSO or water).
- Reaction Setup:
 - In a microcentrifuge tube, combine the strained alkyne-modified biomolecule solution with a 2- to 10-fold molar excess of the Azide-PEG16-alcohol stock solution.
- Incubation:
 - Incubate the reaction mixture at room temperature for 2-12 hours or at 37°C for 1-4 hours.
 The optimal time and temperature will depend on the specific strained alkyne used.
- Purification:
 - Purify the conjugate using a suitable method as described in the CuAAC protocol.
- Analysis:
 - Analyze the final product to confirm conjugation.

This guide provides a foundational understanding of **Azide-PEG16-alcohol** for researchers and professionals in drug development. The versatility and efficiency of this linker make it an invaluable tool in the creation of advanced and targeted therapeutics.

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References

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